

# ZBH clinical trial protocol for knee replacement

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## Compound of Interest

Compound Name: **ZBH**

Cat. No.: **B1193767**

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An analysis of clinical trial information indicates that "**ZBH**" is the stock ticker for Zimmer Biomet Holdings, a prominent medical technology company. They are actively sponsoring clinical trials for their knee replacement systems. This document outlines a representative clinical trial protocol based on publicly available information regarding studies of the Persona® Total Knee System.

## Application Notes: ZBH/P-TKA/001

Trial Title: A Prospective, Randomized, Multi-Center Study to Evaluate the Safety and Efficacy of the Persona® OsseoTi® Keel Cementless Total Knee Arthroplasty (TKA) System versus the Persona® Keel Cemented TKA System.

Introduction: Total knee arthroplasty is a standard procedure for end-stage knee osteoarthritis or rheumatoid arthritis.<sup>[1]</sup> The fixation of the implant to the bone is a critical factor for long-term success. While cemented fixation has been the gold standard, cementless fixation, which allows for biological ingrowth, is gaining traction. This study aims to compare the clinical outcomes, safety, and performance of a cementless knee system against a cemented system.  
<sup>[1][2]</sup>

## Study Objectives and Endpoints

The primary objective is to evaluate implant survivorship and clinical outcomes for the Persona® knee implants.<sup>[3]</sup>

Endpoint Type	Endpoint	Time Frame	Metric/Assessment Tool
Primary	Implant Survivorship	10 Years	Revision surgery rate for any reason (aseptic loosening, infection, etc.)
Secondary	Clinical Performance & Function	2 & 5 Years	Oxford Knee Score (OKS), Knee Society Score (KSS), Range of Motion (ROM)
Secondary	Patient-Reported Outcomes	2 & 5 Years	Patient satisfaction surveys, Quality of Life (SF-36)
Secondary	Radiographic Analysis	1, 2, 5, 10 Years	Assessment of implant fixation, alignment, and radiolucent lines
Safety	Adverse Events	Throughout Study	Incidence and severity of device-related and procedure-related adverse events

## Experimental Protocols

### Patient Selection and Enrollment

A comprehensive screening process ensures the appropriate patient population is enrolled.

Criteria Type	Detailed Criteria
Inclusion Criteria	1. Age 18 years or older. <a href="#">[2]</a>
	2. Diagnosis of osteoarthritis or rheumatoid arthritis warranting primary TKA. <a href="#">[1]</a>
	3. Patient is a candidate for either cemented or cementless knee replacement. <a href="#">[2]</a>
	4. Willing and able to provide informed consent and attend all follow-up visits. <a href="#">[3]</a>
Exclusion Criteria	1. Active or suspected infection in the knee joint. <a href="#">[3]</a>
	2. Previous major open surgery on the ipsilateral knee. <a href="#">[4]</a>
	3. Known allergy to implant materials.
	4. Significant neuromuscular or vascular disease affecting the limb. <a href="#">[3]</a>
	5. Body Mass Index (BMI) $\geq 45 \text{ kg/m}^2$ . <a href="#">[5]</a>

## Surgical Protocol

Patients are randomized in a 1:1 ratio to one of two treatment arms. The study is designed as a single-blind trial, where the participant is unaware of the allocated treatment.[\[1\]](#)

- Arm A (Investigational): Implantation of the Persona OsseoTi Keel Cementless Total Knee System.
- Arm B (Control): Implantation of the Persona Keel Cemented Total Knee System.

All procedures will be performed by experienced orthopedic surgeons following standard surgical guidelines. Perioperative treatment, including anesthesia and pain management protocols, will be standardized across all study sites.[\[4\]](#)

## Post-Operative Follow-up and Data Collection

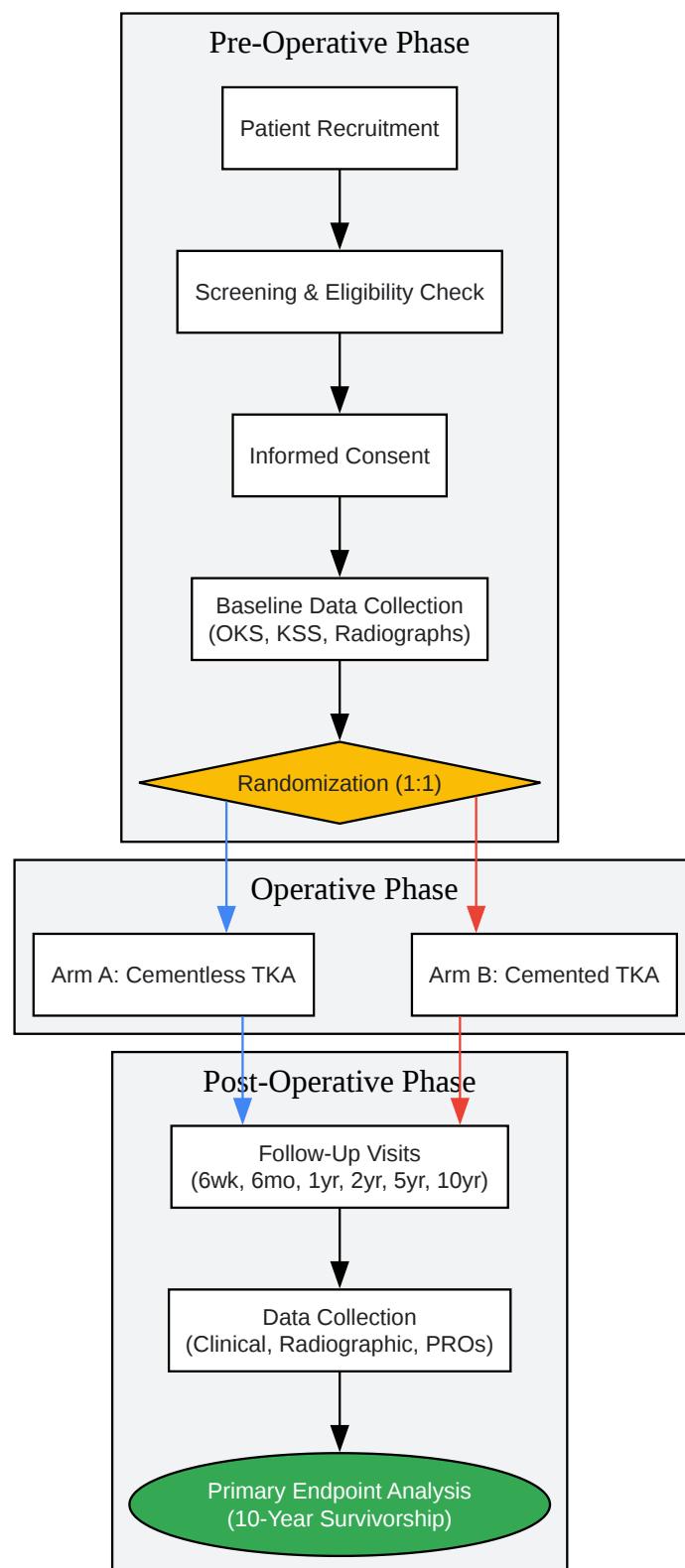
Participants will attend follow-up visits at specified intervals for clinical and radiographic evaluations.[\[2\]](#)[\[3\]](#)

Visit	Time Point	Clinical Evaluation	Radiographic Evaluation	Patient-Reported Outcomes
1	6 Weeks	Wound check, ROM	N/A	Pain VAS
2	6 Months	KSS, ROM	AP/Lateral X-rays	OKS, SF-36
3	1 Year	KSS, ROM	AP/Lateral X-rays	OKS, SF-36
4	2 Years	KSS, ROM	AP/Lateral X-rays	OKS, SF-36
5	5 Years	KSS, ROM	AP/Lateral X-rays	OKS, SF-36
6	10 Years	KSS, ROM	AP/Lateral X-rays	OKS, SF-36

## Visualizations

### Clinical Trial Workflow

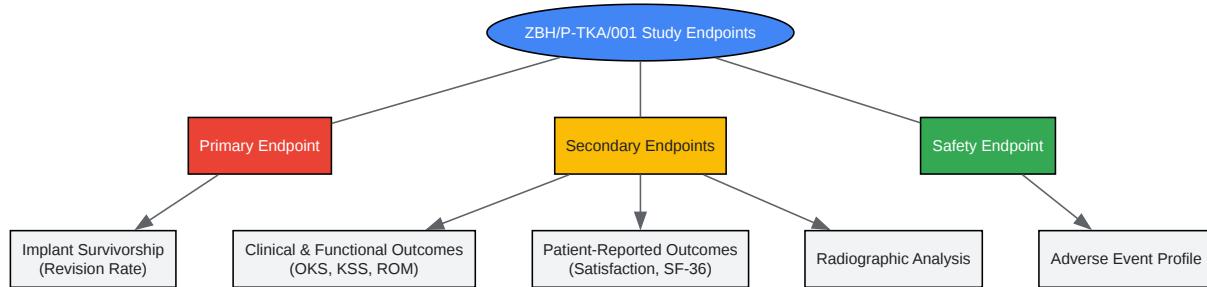
The diagram below illustrates the patient's journey from recruitment to the completion of the long-term follow-up.

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Caption: Patient workflow for the **ZBH/P-TKA/001** clinical trial.

## Study Endpoint Hierarchy

This diagram outlines the relationship between the primary, secondary, and safety endpoints of the study.



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Caption: Hierarchy of primary, secondary, and safety endpoints.

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